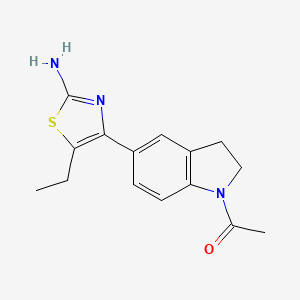
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features both an indole and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The indole ring is a common motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive compounds, including antibiotics and antifungal agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves the construction of both the indole and thiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For the thiazole ring, a common synthetic route involves the reaction of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or sulfoxides.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with various molecular targets. The indole ring can interact with multiple receptors in the body, while the thiazole ring can inhibit certain enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-5-methylthiazol-4-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a similar indole structure but with different substituents
Uniqueness
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17N3OS |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-[5-(2-amino-5-ethyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3OS/c1-3-13-14(17-15(16)20-13)11-4-5-12-10(8-11)6-7-18(12)9(2)19/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17) |
InChI-Schlüssel |
UWDGITNJCMWPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)


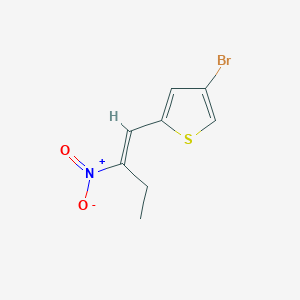
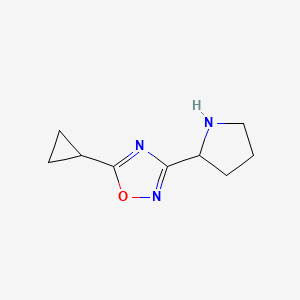

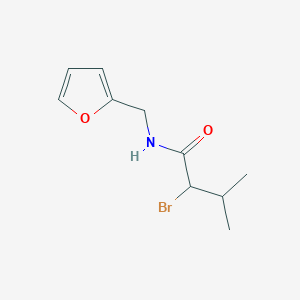
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
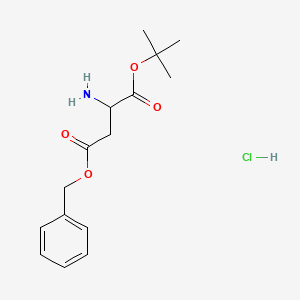
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
